molecular formula C19H13Cl3N2O4 B3472364 ethyl 4-{[4-chloro-1-(2,5-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate

ethyl 4-{[4-chloro-1-(2,5-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate

Cat. No.: B3472364
M. Wt: 439.7 g/mol
InChI Key: OSNYVDOFQXBBOT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be expected to include a pyrrole ring (a five-membered ring containing nitrogen), attached to a benzoate group (a benzene ring attached to a carboxylate ester). The molecule also contains several chlorine atoms .

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature. If it has biological activity, it could potentially interact with biological targets via the amino group or the aromatic rings .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available literature. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Given the lack of information available about this specific compound, future research could focus on elucidating its synthesis, properties, and potential applications. It may also be of interest to investigate its biological activity, given the presence of structural features (such as the aromatic rings and the amino group) that are often associated with bioactive compounds .

Properties

IUPAC Name

ethyl 4-[[4-chloro-1-(2,5-dichlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N2O4/c1-2-28-19(27)10-3-6-12(7-4-10)23-16-15(22)17(25)24(18(16)26)14-9-11(20)5-8-13(14)21/h3-9,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNYVDOFQXBBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-{[4-chloro-1-(2,5-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-{[4-chloro-1-(2,5-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate
Reactant of Route 3
ethyl 4-{[4-chloro-1-(2,5-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate
Reactant of Route 4
ethyl 4-{[4-chloro-1-(2,5-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate
Reactant of Route 5
ethyl 4-{[4-chloro-1-(2,5-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate
Reactant of Route 6
ethyl 4-{[4-chloro-1-(2,5-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate

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